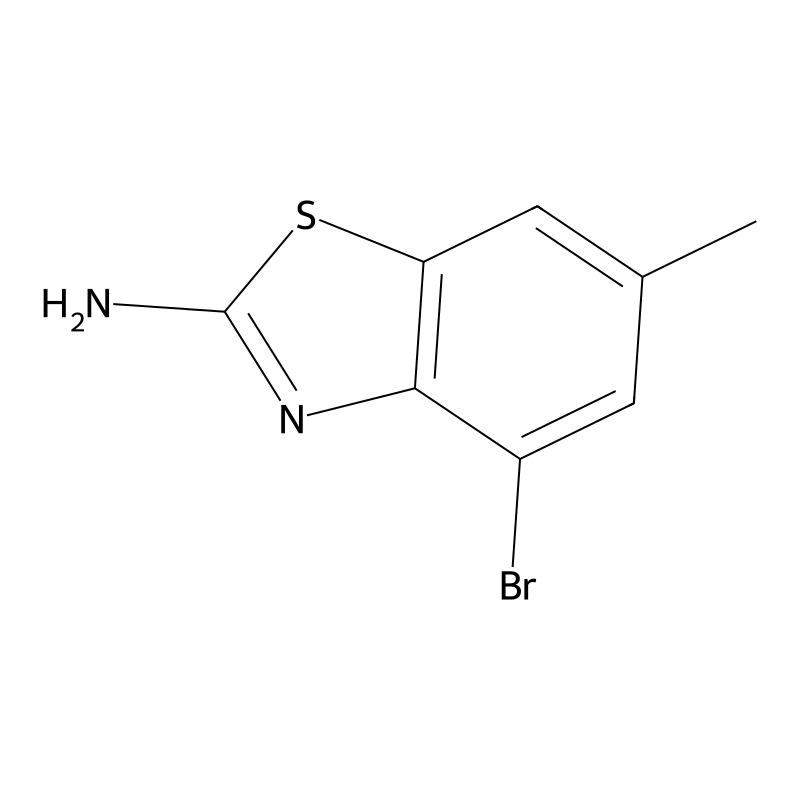

4-Bromo-6-methyl-1,3-benzothiazol-2-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Derivative synthesis: The presence of a reactive amine group (NH2) makes 4-bromo-6-methyl-1,3-benzothiazol-2-amine a potential starting material for the synthesis of more complex molecules with desired properties. This is evident from its availability through chemical suppliers like Hit2Lead and Sigma-Aldrich, primarily categorized as a building block [, ].

- Material science applications: The core structure of 4-bromo-6-methyl-1,3-benzothiazole is similar to various heterocycles known for their applications in organic electronics and functional materials []. Further research might explore the potential of 4-bromo-6-methyl-1,3-benzothiazol-2-amine in these areas.

4-Bromo-6-methyl-1,3-benzothiazol-2-amine is a heterocyclic compound characterized by its molecular formula C₈H₇BrN₂S. It belongs to the benzothiazole family, which consists of a benzene ring fused to a thiazole ring. This compound features a bromine atom at the 4-position and a methyl group at the 6-position of the benzothiazole structure. The presence of these substituents contributes to its unique chemical properties and biological activities, making it an important compound in various fields, including medicinal chemistry and materials science .

As information on 4-bromo-6-methyl-1,3-benzothiazol-2-amine is limited, it is advisable to handle it with caution assuming similar properties to other bromo-substituted aromatic compounds. This includes:

- Potential skin and eye irritation: Due to the presence of the bromo group.

- Potential respiratory irritation: If inhaled as dust or vapor.

- Unknown toxicity: Further research is needed to determine its specific toxicity.

- Oxidation: The compound can be oxidized to form sulfoxides or sulfones using agents such as hydrogen peroxide or m-chloroperbenzoic acid.

- Reduction: Reduction reactions can convert it to thiol or amine derivatives, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines or thiols) under basic conditions, leading to a range of substituted benzothiazole derivatives.

Common Reagents and ConditionsReaction Type Common Reagents Oxidation Hydrogen peroxide, m-chloroperbenzoic acid Reduction Lithium aluminum hydride, sodium borohydride Substitution Sodium azide, potassium thiocyanate under basic conditions

| Reaction Type | Common Reagents |

|---|---|

| Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid |

| Reduction | Lithium aluminum hydride, sodium borohydride |

| Substitution | Sodium azide, potassium thiocyanate under basic conditions |

The biological activity of 4-Bromo-6-methyl-1,3-benzothiazol-2-amine has been extensively studied. It exhibits potential anticancer and antimicrobial properties. The mechanism of action often involves interaction with biological targets such as enzymes or receptors, leading to the inhibition or activation of specific pathways. This compound serves as a valuable building block in medicinal chemistry for developing new therapeutic agents .

Synthetic Routes

The synthesis of 4-Bromo-6-methyl-1,3-benzothiazol-2-amine typically involves:

- Starting Material: 4-bromo-2-aminothiophenol.

- Methylation: Reacting the starting material with methyl iodide under basic conditions facilitates nucleophilic substitution, where the thiol group attacks the methyl iodide to yield the desired product.

Industrial Production Methods

For industrial-scale production, optimizing reaction conditions such as temperature, solvent choice, and reaction time is crucial for achieving higher yields and purity. Continuous flow reactors and automated systems may enhance efficiency during large-scale synthesis .

4-Bromo-6-methyl-1,3-benzothiazol-2-amine finds applications in various fields:

- Medicinal Chemistry: As a precursor for synthesizing biologically active molecules.

- Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

- Chemical Biology: Acts as a probe for studying enzyme mechanisms and protein interactions .

Studies on the interactions of 4-Bromo-6-methyl-1,3-benzothiazol-2-amine with various biological targets have revealed its potential as an inhibitor in different enzymatic pathways. These interactions are critical for understanding its role in therapeutic applications and its mechanism of action against specific diseases .

Several compounds share structural similarities with 4-Bromo-6-methyl-1,3-benzothiazol-2-amine. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Amino-4-bromo-6-nitrobenzothiazole | C₇H₄BrN₃O₂S | Contains a nitro group which may enhance reactivity |

| 6-Bromo-4-methylbenzothiazole | C₈H₇BrN₂S | Lacks amino functionality but retains similar reactivity |

| Benzimidazoles | Varies | Exhibits similar biological properties but differs in structure |

Uniqueness

The uniqueness of 4-Bromo-6-methyl-1,3-benzothiazol-2-amine lies in its specific substitution pattern involving both bromine and methyl groups on the benzothiazole framework. This particular arrangement contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .

The systematic IUPAC nomenclature for this heterocyclic aromatic compound is 4-bromo-6-methyl-1,3-benzothiazol-2-amine [1] [2] [3]. This nomenclature clearly indicates the positions of the bromine atom at position 4, the methyl group at position 6, and the amine functional group at position 2 of the benzothiazole ring system [4] [5]. The compound belongs to the benzothiazole family, which consists of a benzene ring fused to a thiazole ring containing both sulfur and nitrogen heteroatoms [3] [6].

Common Synonyms and Trade Names

The compound is known by several systematic and common synonyms in chemical literature and commercial databases. The most widely recognized alternative names include:

- 2-Amino-4-bromo-6-methylbenzothiazole [1] [3] [7]

- 2-Benzothiazolamine, 4-bromo-6-methyl- [3] [6]

- 4-Bromo-6-methylbenzo[d]thiazol-2-amine [3] [6] [8]

- 4-Bromo-6-methyl-benzothiazol-2-ylamine [3] [6]

- 4-BroMo-6-Methyl-benzothiazol-2-ylaMine [3]

- 2-AMINO-4-BROMO-6-METHYLBENZO[D]THIAZOLE [3] [6]

These synonyms reflect different naming conventions used across various chemical databases and commercial suppliers [7] [6]. The bracketed notation [d] in some synonyms indicates the fused benzene ring arrangement in the benzothiazole structure [3] [8].

Registry Numbers and Database Identifiers

CAS Registry Number (76996-16-2)

Structural Identifiers

InChI and InChIKey

The International Chemical Identifier (InChI) for 4-bromo-6-methyl-1,3-benzothiazol-2-amine is:

InChI=1S/C8H7BrN2S/c1-4-2-5(9)7-6(3-4)12-8(10)11-7/h2-3H,1H3,(H2,10,11) [1] [2] [4]

The corresponding InChIKey, which serves as a compact, fixed-length representation of the InChI, is:

PBKFYZMSNJCLOA-UHFFFAOYSA-N [1] [2] [4] [13]

These identifiers provide a standardized method for representing the compound's molecular structure and enable precise database searches and chemical informatics applications [4] [14]. The InChI format encodes the molecular connectivity, while the InChIKey provides a hashed version suitable for database indexing [1] [13].

SMILES Notation

The Simplified Molecular Input Line Entry System (SMILES) notation for the compound is:

CC1=CC2=C(C(=C1)Br)N=C(S2)N [15] [1] [4]

This linear notation concisely represents the molecular structure, indicating the methyl group (CC), the aromatic ring system, the bromine substitution (Br), and the amino group (N) [15] [13]. The SMILES format is widely used in cheminformatics applications for structure searching, similarity analysis, and computational chemistry studies [15] [4].

| Identifier Type | Value |

|---|---|

| Molecular Formula | C₈H₇BrN₂S [1] [3] [8] |

| Molecular Weight | 243.12 g/mol [10] [3] [8] |

| IUPAC Name | 4-bromo-6-methyl-1,3-benzothiazol-2-amine [1] [4] |

| CAS Number | 76996-16-2 [1] [3] [8] |

| PubChem CID | 3278634 [1] |

| MDL Number | MFCD02664332 [10] [8] [4] |

| InChI | InChI=1S/C8H7BrN2S/c1-4-2-5(9)7-6(3-4)12-8(10)11-7/h2-3H,1H3,(H2,10,11) [1] [4] |

| InChIKey | PBKFYZMSNJCLOA-UHFFFAOYSA-N [1] [4] |

| SMILES | CC1=CC2=C(C(=C1)Br)N=C(S2)N [15] [1] |

| Database/Registry | Identifier | Description |

|---|---|---|

| DTXSID | DTXSID60390974 [1] | DSSTox Substance ID - EPA database identifier |

| DTXCID | DTXCID10341835 [1] | DSSTox Chemical ID - EPA database identifier |

| MDL Number | MFCD02664332 [10] [8] | MDL Information Systems identifier |

| EPA CompTox | DTXSID60390974 [1] | EPA Computational Toxicology database |